Cas no 2228802-95-5 (methyl 4,4-difluoro-2-hydroxybutanoate)
methyl 4,4-difluoro-2-hydroxybutanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4,4-difluoro-2-hydroxybutanoate
- 2228802-95-5
- EN300-1945657
-
- Inchi: 1S/C5H8F2O3/c1-10-5(9)3(8)2-4(6)7/h3-4,8H,2H2,1H3
- InChI Key: ZNHMVDKEPIKBLM-UHFFFAOYSA-N
- SMILES: FC(CC(C(=O)OC)O)F
Computed Properties
- Exact Mass: 154.04415044g/mol
- Monoisotopic Mass: 154.04415044g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 46.5Ų
methyl 4,4-difluoro-2-hydroxybutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1945657-0.05g |
methyl 4,4-difluoro-2-hydroxybutanoate |
2228802-95-5 | 95% | 0.05g |
$252.0 | 2023-09-17 | |
| Enamine | EN300-1945657-0.1g |
methyl 4,4-difluoro-2-hydroxybutanoate |
2228802-95-5 | 95% | 0.1g |
$376.0 | 2023-09-17 | |
| Enamine | EN300-1945657-0.25g |
methyl 4,4-difluoro-2-hydroxybutanoate |
2228802-95-5 | 95% | 0.25g |
$538.0 | 2023-09-17 | |
| Enamine | EN300-1945657-0.5g |
methyl 4,4-difluoro-2-hydroxybutanoate |
2228802-95-5 | 95% | 0.5g |
$847.0 | 2023-09-17 | |
| Enamine | EN300-1945657-1.0g |
methyl 4,4-difluoro-2-hydroxybutanoate |
2228802-95-5 | 95% | 1g |
$1086.0 | 2023-06-03 | |
| Enamine | EN300-1945657-2.5g |
methyl 4,4-difluoro-2-hydroxybutanoate |
2228802-95-5 | 95% | 2.5g |
$2127.0 | 2023-09-17 | |
| Enamine | EN300-1945657-5.0g |
methyl 4,4-difluoro-2-hydroxybutanoate |
2228802-95-5 | 95% | 5g |
$3147.0 | 2023-06-03 | |
| Enamine | EN300-1945657-10.0g |
methyl 4,4-difluoro-2-hydroxybutanoate |
2228802-95-5 | 95% | 10g |
$4667.0 | 2023-06-03 | |
| Enamine | EN300-1945657-1g |
methyl 4,4-difluoro-2-hydroxybutanoate |
2228802-95-5 | 95% | 1g |
$1086.0 | 2023-09-17 | |
| Enamine | EN300-1945657-5g |
methyl 4,4-difluoro-2-hydroxybutanoate |
2228802-95-5 | 95% | 5g |
$3147.0 | 2023-09-17 |
methyl 4,4-difluoro-2-hydroxybutanoate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on methyl 4,4-difluoro-2-hydroxybutanoate
Methyl 4,4-Difluoro-2-Hydroxybutanoate (CAS No. 2228802-95-5): An Overview of a Promising Compound in Pharmaceutical Research
Methyl 4,4-difluoro-2-hydroxybutanoate (CAS No. 2228802-95-5) is a unique and versatile compound that has garnered significant attention in the field of pharmaceutical research. This compound, characterized by its distinct chemical structure, has shown promising potential in various applications, particularly in the development of novel drugs and therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to methyl 4,4-difluoro-2-hydroxybutanoate.
Chemical Structure and Properties
Methyl 4,4-difluoro-2-hydroxybutanoate is a fluorinated ester with the molecular formula C6H9F2O3. The presence of two fluorine atoms at the 4-position and a hydroxyl group at the 2-position imparts unique chemical and physical properties to this compound. Fluorination is known to enhance the lipophilicity and metabolic stability of molecules, making methyl 4,4-difluoro-2-hydroxybutanoate an attractive candidate for drug development. Additionally, the hydroxyl group can participate in hydrogen bonding, which can influence the compound's solubility and reactivity.
Synthesis Methods
The synthesis of methyl 4,4-difluoro-2-hydroxybutanoate has been explored through various routes. One common method involves the reaction of 4,4-difluorocrotonic acid with methanol in the presence of an acid catalyst. This esterification reaction is typically carried out under mild conditions to ensure high yields and purity. Another approach involves the nucleophilic substitution of a suitable precursor, such as a haloalkane, with a fluorinated reagent followed by esterification. These synthetic methods have been optimized to produce methyl 4,4-difluoro-2-hydroxybutanoate with high efficiency and selectivity.
Pharmacological Applications
Recent studies have highlighted the potential of methyl 4,4-difluoro-2-hydroxybutanoate in various pharmacological applications. One area of interest is its use as a prodrug or intermediate in the synthesis of bioactive compounds. The fluorinated structure can enhance the bioavailability and stability of drugs, making them more effective in treating diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of methyl 4,4-difluoro-2-hydroxybutanoate exhibited potent antiviral activity against several strains of influenza virus.
In another study, researchers investigated the anti-inflammatory properties of methyl 4,4-difluoro-2-hydroxybutanoate. The results showed that this compound could effectively inhibit the production of pro-inflammatory cytokines in vitro and in vivo. This finding suggests that methyl 4,4-difluoro-2-hydroxybutanoate may have therapeutic potential in treating inflammatory diseases such as arthritis and asthma.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing methyl 4,4-difluoro-2-hydroxybutanoate into clinical trials. Several pharmaceutical companies are currently evaluating this compound for its safety and efficacy in human subjects. Early-phase clinical trials have shown that methyl 4,4-difluoro-2-hydroxybutanoate is well-tolerated with minimal side effects. These findings are encouraging and pave the way for further clinical development.
In addition to its direct therapeutic applications, methyl 4,4-difluoro-2-hydroxybutanoate has also been explored as a tool for chemical biology research. Its unique structure allows it to serve as a probe for studying biological processes at the molecular level. For example, researchers have used derivatives of this compound to investigate enzyme kinetics and protein-ligand interactions.
Safety Considerations
Safety is a critical aspect of any pharmaceutical compound's development. Extensive toxicological studies have been conducted on methyl 4,4-difluoro-2-hydroxybutanoate strong>. These studies have shown that the compound is generally safe at therapeutic doses. However, like any chemical substance, it should be handled with care to avoid exposure to high concentrations or prolonged contact.
Conclusion
In conclusion, methyl 4,4-difluoro-2-hydroxybutanoate (CAS No. 2228802-95-5) strong> is a promising compound with diverse applications in pharmaceutical research. Its unique chemical structure offers advantages such as enhanced lipophilicity and metabolic stability. Recent research has demonstrated its potential as an antiviral agent and anti-inflammatory drug candidate. As clinical trials progress and more data become available, it is likely that this compound will play an increasingly important role in drug development.
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